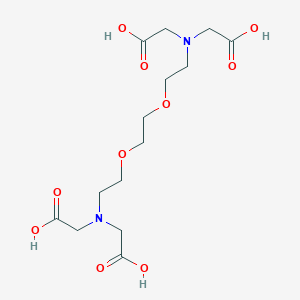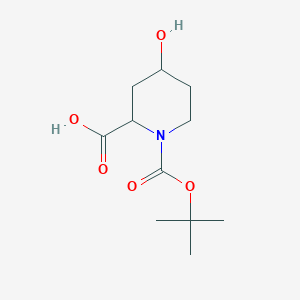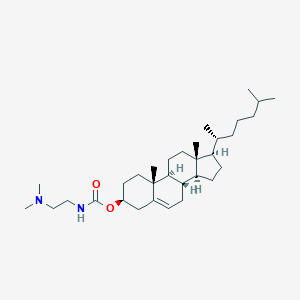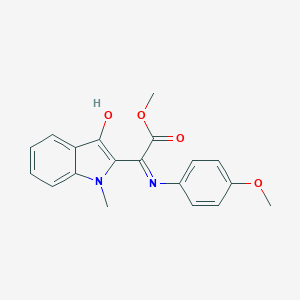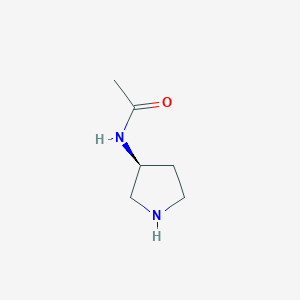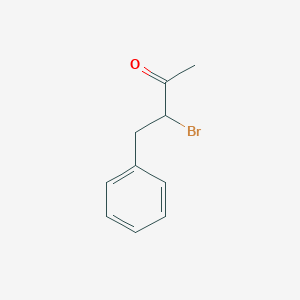
2-Butanone, 3-bromo-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-Butanone, 3-bromo-4-phenyl-, involves multiple steps, starting from basic organic precursors. A notable method includes the Claisen condensation, nucleophilic addition, and substitution reactions. For instance, ethyl acetoacetate undergoes Claisen condensation, followed by a series of acid, alkali, and nucleophilic addition reactions. Subsequently, a substitution reaction with benzyl chloride yields 4-phenyl-2-butanone, which can be hydrolyzed and decarboxylated to produce 3-bromo-4-phenyl-2-butanone (Jiangli Zhang, 2005).
Applications De Recherche Scientifique
Synthesis and Characterization : One study focused on the synthesis of carbon-14 labeled 4-[4-[2-[2-[bis(4-chlorophenyl)methoxyethylsulfonyl][1-14C]ethoxy]phenyl]-1,1,1-trifluoro-2-butanone, derived from 2-bromo[1-14C]acetic acid, which has applications in radioactive synthesis and chemical analysis (Dischino, Banville, & Rémillard, 2003).
Medicinal Applications : Another study explored the fabrication of 4-phenyl-2-butanone, a medium used in synthesizing medicine for inflammation reduction and codeine (Jiangli Zhang, 2005).
Antimicrobial Properties : Research on the synthesis and characterization of substituted phenyl azetidines, including derivatives of 2-(4-bromo phenyl) methyl cyanide, indicated potential antimicrobial applications (Doraswamy & Ramana, 2013).
Chemical Structure Studies : A study on the structure of bromo compounds formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, relevant to understanding chemical structures and reactions (Mikhaĭlov & 'eva, 1960).
Fruit Fly Attractant : A synthesis of 4-(5-bromo-4-hydroxyphenyl-3-methoxy)-2-butanone and its testing as a fruit fly attractant indicates potential applications in pest control and agriculture (Pradika, Pranowo, & Matsjeh, 2020).
Enantioselective Syntheses : Research on enantioselective syntheses of stereoisomers of 3-hydroxy-4-phenyl-2-butanone explored their applications in flavor and fragrance, highlighting differences in aroma between isomers (Tian, Ye, Sun, Liu, Huang, & Chen, 2011).
Catalysis and Hydrogenation : Studies have also been conducted on the effect of solvents on the hydrogenation of 4-phenyl-2-butanone over Pt-based catalysts, relevant to chemical processing and catalysis (McManus, Daly, Thompson, Connor, Hardacre, Wilkinson, Bonab, Dam, Simmons, Stitt, D’Agostino, McGregor, Gladden, & Delgado, 2015).
Safety And Hazards
The safety and hazards associated with a compound are important for handling and storage. However, the specific safety and hazards of “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found.
Orientations Futures
The future directions for “2-Butanone, 3-bromo-4-phenyl-” are not explicitly mentioned in the sources I found. However, research into similar compounds continues to be an active area of study.
Please note that this analysis is based on the information available in the sources I found. For a more comprehensive and accurate analysis, further research and consultation with experts in the field may be necessary.
Propriétés
IUPAC Name |
3-bromo-4-phenylbutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-8(12)10(11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSQAKKEJGMRSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446104 |
Source


|
| Record name | 2-butanone, 3-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butanone, 3-bromo-4-phenyl- | |
CAS RN |
55985-68-7 |
Source


|
| Record name | 2-butanone, 3-bromo-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




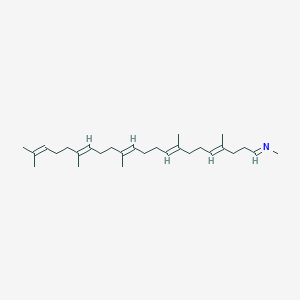
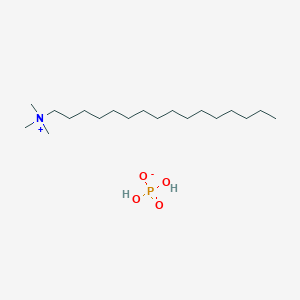
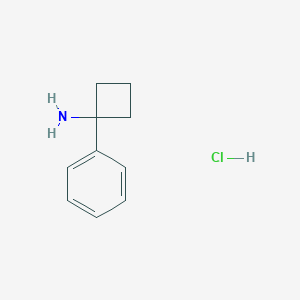


![(3r)-1-Azabicyclo[2.2.2]oct-3-Yl Hydroxy(Diphenyl)acetate](/img/structure/B50987.png)
